molecular formula C20H21ClN2OS B224000 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone

2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone

Cat. No. B224000
M. Wt: 372.9 g/mol
InChI Key: HIIMHGSUGVDCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the phenothiazine family, which is known for its diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound also interacts with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptor.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help alleviate symptoms of depression and anxiety. This compound also exhibits antipsychotic properties by blocking the dopamine D2 receptor in the brain. In addition, it has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone in lab experiments is its diverse pharmacological properties. This compound can be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone. One potential area of investigation is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal studies, which could have significant implications for the treatment of these disorders. Another potential area of research is the development of novel analogs of this compound with improved pharmacological properties. These analogs could be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone involves the condensation reaction between 2-chloro-phenothiazine-10-carbaldehyde and 2-aminoazepane in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure form of this compound.

Scientific Research Applications

2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties. This compound is also being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone

InChI

InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2

InChI Key

HIIMHGSUGVDCIA-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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